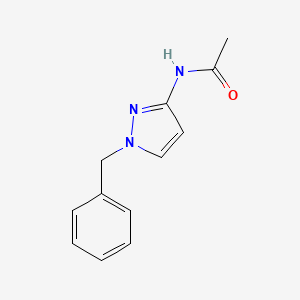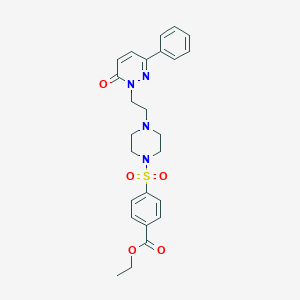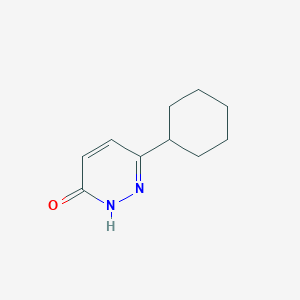![molecular formula C20H16F3N3O2 B2906920 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide CAS No. 339025-27-3](/img/structure/B2906920.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide represents a complex chemical structure often studied for its unique chemical and biological properties. This compound comprises a trifluoromethyl group, a pyridinyl moiety, and a benzenecarboxamide backbone, lending it a multifaceted role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions. One common approach includes the reaction of 2-oxo-5-(trifluoromethyl)-1(2H)-pyridine with an appropriate methylating agent to form the pyridinylmethyl intermediate. This intermediate is subsequently reacted with 3-pyridinylmethylbenzene in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzenecarboxamide.
Industrial Production Methods: Scaling up this synthesis for industrial production typically necessitates optimization of reaction conditions to enhance yield and purity. Parameters such as solvent selection, temperature control, and purification techniques (e.g., recrystallization, chromatography) are fine-tuned to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: The compound 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide participates in various types of chemical reactions, including:
Oxidation: The pyridinyl moiety can undergo oxidative transformations using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group (C=O) in the pyridinyl part can be reduced to alcohol using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic metal oxides.
Reduction: Lithium aluminum hydride, borane complexes.
Substitution: Alkyl halides, acyl halides, using catalysts like palladium or copper.
Major Products Formed: Depending on the reaction pathway chosen, the major products can include hydroxylated derivatives, alkylated or acylated benzene rings, and various substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its trifluoromethyl group adds electron-withdrawing properties, making it valuable for studying electronic effects in organic molecules.
Biology and Medicine: This compound exhibits potential biological activities, making it a candidate for drug discovery and development. It may interact with enzymes or receptors in the body, contributing to its pharmacological profile.
Industry: In industrial applications, the compound can be utilized in the development of agrochemicals, pharmaceuticals, and advanced materials due to its versatile reactivity and stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridinyl and benzenecarboxamide groups may bind to active sites, inhibiting or modifying the function of specific proteins. The trifluoromethyl group can influence the compound's overall lipophilicity and metabolic stability, enhancing its efficacy and duration of action.
Comparison with Similar Compounds
When compared with other trifluoromethylated pyridines or benzenecarboxamides, this compound stands out due to its unique combination of functional groups. Compounds like 4-{[2-oxo-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide or 4-{[2-oxo-5-methyl-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide lack the trifluoromethyl group, which significantly impacts their chemical and biological properties. The trifluoromethyl group in 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzenecarboxamide provides enhanced stability and potentially alters its interaction with biological targets, setting it apart from its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its intricate structure and unique functional groups facilitate a wide range of chemical reactions, making it a valuable asset in chemistry, biology, medicine, and industry. The compound's distinct properties and reactivity continue to drive research and applications, highlighting its potential in scientific innovation and industrial advancements.
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)17-7-8-18(27)26(13-17)12-14-3-5-16(6-4-14)19(28)25-11-15-2-1-9-24-10-15/h1-10,13H,11-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFHDNXCMQQZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
![(2,5-dichlorothiophen-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2906839.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2906842.png)
![6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2906843.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2906847.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B2906854.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2906855.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2906857.png)
![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
